
Cyclopropyl(tetrahydrofuran-2-yl)methanone
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Overview
Description
Cyclopropyl(tetrahydrofuran-2-yl)methanone is an organic compound characterized by a cyclopropyl group attached to a tetrahydrofuran ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(tetrahydrofuran-2-yl)methanone typically involves the reaction of cyclopropyl ketones with tetrahydrofuran derivatives. One common method includes the use of cyclopropyl methyl ketone and tetrahydrofuran in the presence of a strong acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized for maximum efficiency and minimal by-products. Purification steps such as distillation or crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclopropyl(tetrahydrofuran-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .
Comparison with Similar Compounds
Cyclopropyl methyl ketone: Shares the cyclopropyl group but lacks the tetrahydrofuran ring.
Tetrahydrofuran derivatives: Contain the tetrahydrofuran ring but differ in the substituents attached to it.
Uniqueness: Cyclopropyl(tetrahydrofuran-2-yl)methanone is unique due to the combination of the cyclopropyl group and tetrahydrofuran ring, which imparts distinct chemical and physical properties.
Biological Activity
Cyclopropyl(tetrahydrofuran-2-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro evaluations and structure-activity relationships.
1. Chemical Structure and Properties
This compound features a cyclopropyl group attached to a tetrahydrofuran moiety, which is a five-membered ring containing an ether. The presence of these structural elements may influence its biological activity through interactions with biological targets.
2.1 Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives of cyclopropyl methanones have shown significant in vitro activity against various cancer cell lines, including breast and cervical cancer cells. In one study, compounds were tested at concentrations ranging from 10 to 80 µg/mL using the sulforhodamine B assay, revealing dose-dependent cytotoxicity for certain derivatives .
Compound | Cell Line | Concentration (µg/mL) | Activity |
---|---|---|---|
3a | MDA-MB-435 | 10 | Moderate |
3c | MDA-MB-435 | 40 | Significant |
3b | HeLa | 20 | Moderate |
2.2 Antituberculosis Activity
The antituberculosis activity of cyclopropyl derivatives has also been investigated. Specific compounds demonstrated efficacy against Mycobacterium tuberculosis, with some exhibiting significant activity at low concentrations. For example, compounds 3a, 3b, and 3c were noted for their effectiveness against standard strains of M. tb .
The mechanisms by which this compound exerts its biological effects remain an area of active research. It is hypothesized that the compound may interact with specific cellular targets, potentially involving:
- Covalent Bond Formation : Similar to other electrophilic compounds, cyclopropyl derivatives may form covalent bonds with nucleophilic sites in proteins, influencing their function.
- Induction of Apoptosis : Some studies suggest that certain analogs can trigger apoptotic pathways in cancer cells, leading to cell death.
4. Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of cyclopropyl derivatives. Modifications to the cyclopropyl or tetrahydrofuran moieties can significantly alter activity profiles.
4.1 Key Structural Features
Research indicates that:
- The size and electronic properties of substituents on the cyclopropane ring affect binding affinity to biological targets.
- The stereochemistry of the tetrahydrofuran ring can influence pharmacological properties and metabolic stability.
5.1 Synthesis and Evaluation
A notable study synthesized various cyclopropyl analogs and assessed their biological activities, revealing that specific substitutions enhanced anticancer and antimicrobial properties . The synthesis involved standard organic reactions, including cyclization processes that yielded tetrahydrofuran derivatives with varying degrees of biological efficacy.
5.2 Antimicrobial Activity
Recent investigations into the antimicrobial properties of cyclopropane-containing compounds have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans. Compounds demonstrated moderate to strong activity at concentrations as low as 16 µg/mL .
Pathogen | Compound | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | F24 | 32 |
Candida albicans | F42 | 16 |
6. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research into its mechanisms of action and structure-activity relationships will be essential for developing effective therapeutic agents based on this compound.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
cyclopropyl(oxolan-2-yl)methanone |
InChI |
InChI=1S/C8H12O2/c9-8(6-3-4-6)7-2-1-5-10-7/h6-7H,1-5H2 |
InChI Key |
UMUYCUWQENMEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)C2CC2 |
Origin of Product |
United States |
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